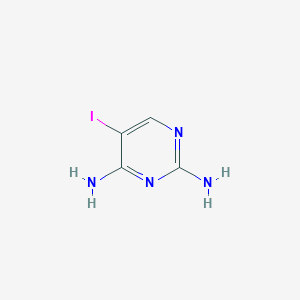

5-Iodopyrimidine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

5-iodopyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQHTXXLHUXGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodopyrimidine 2,4 Diamine and Its Derivatives

Direct Iodination Strategies

Direct iodination of pre-existing pyrimidine-2,4-diamine scaffolds offers a straightforward approach to introduce an iodine atom at the C5 position. These methods are often favored for their atom economy and procedural simplicity.

Regioselective Iodination of Pyrimidine-2,4-diamine Precursors

The direct and regioselective iodination of pyrimidine-2,4-diamine can be effectively carried out using iodine monochloride (ICl). In a typical procedure, 2,4-diaminopyrimidine (B92962) is treated with a slow, dropwise addition of iodine chloride in methanol (B129727). The reaction mixture is stirred at room temperature for an extended period, typically around 15 hours. Following the reaction, the solvent is removed, and the resulting crude product, often an oily substance, is triturated with ether to induce solidification. The solid hydrochloride salt is then collected and neutralized with a base, such as 1.0 N sodium hydroxide, to afford the final product, 5-iodopyrimidine-2,4-diamine. This method has been reported to yield the desired product in high purity and good yield, around 80%. chemicalbook.com For analytical purposes, the product can be further purified by recrystallization from acetonitrile (B52724). chemicalbook.com

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodine chloride | Methanol | 25 | 15 | 80 |

Utilization of N-Iodosuccinimide in Iodination Reactions

N-Iodosuccinimide (NIS) is a versatile and widely used electrophilic iodinating agent for various aromatic and heteroaromatic compounds, including pyrimidine (B1678525) derivatives. organic-chemistry.orgcommonorganicchemistry.comchemicalbook.com The reaction is typically performed in a dry organic solvent, such as acetonitrile. The pyrimidine substrate is dissolved in the solvent, and then N-iodosuccinimide is added. This method is particularly useful for the iodination of substituted pyrimidine-2,4-diamines. nih.govmdpi.com For instance, 2,4-diamino-6-substituted pyrimidines can be effectively iodinated at the 5-position using NIS in dry acetonitrile, leading to the formation of 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives in excellent yields, often between 96-98%. nih.govmdpi.com The reactivity of NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid, which can lead to excellent yields under mild conditions and with short reaction times. organic-chemistry.org

| Substrate | Reagent | Solvent | Yield (%) |

| 2,4-diamino-6-substituted pyrimidines | N-Iodosuccinimide | Dry Acetonitrile | 96-98 |

Green Chemistry Approaches: Solvent-Free Mechanical Grinding Methods for Pyrimidine Iodination

In a move towards more environmentally friendly synthetic methods, a solvent-free approach for the iodination of pyrimidine derivatives has been developed using mechanical grinding. mdpi.comsemanticscholar.orgresearcher.liferesearchgate.netnih.gov This green chemistry technique involves the grinding of a solid mixture of the pyrimidine substrate, solid iodine, and an electrophilic iodinating reagent like silver nitrate (B79036) (AgNO₃) in a mortar and pestle. mdpi.comsemanticscholar.orgresearcher.liferesearchgate.netnih.gov The reaction is typically exothermic and proceeds rapidly, with reaction times often in the range of 20–30 minutes. mdpi.comresearcher.liferesearchgate.netnih.gov This method offers several advantages, including high yields (70–98%), a simple setup, and the avoidance of toxic solvents and harsh acidic conditions often associated with traditional iodination methods. mdpi.comsemanticscholar.orgresearcher.liferesearchgate.netnih.gov The combination of iodine and silver nitrate has been identified as a highly effective reagent system for the regioselective iodination at the C5 position of pyrimidines. mdpi.com After the reaction is complete, any unreacted iodine can be quenched with a saturated solution of sodium thiosulfate. mdpi.com

| Reagents | Conditions | Time (min) | Yield (%) |

| Iodine, Silver Nitrate | Solvent-free, mechanical grinding | 20-30 | 70-98 |

Multi-Step Synthesis Pathways from Simpler Pyrimidine Precursors

Multi-step syntheses provide a versatile platform for the preparation of more complex derivatives of this compound, allowing for the introduction of various functional groups at different positions of the pyrimidine ring.

Chlorination and Nucleophilic Substitution Routes

A common multi-step strategy begins with a more readily available pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine (B22253). nih.govmdpi.com The synthesis can be carried out in a sequence of steps including chlorination, nucleophilic substitution, iodination, and potentially a final cross-coupling reaction. nih.govmdpi.com

The initial step involves the chlorination of 2,4-diamino-6-hydroxypyrimidine, which can be achieved by treatment with phosphorus oxychloride to produce 2,4-diamino-6-chloropyrimidine with a high yield of around 85%. nih.gov This chlorinated intermediate then serves as a substrate for nucleophilic substitution reactions. For example, reaction with the sodium salt of a substituted methanol (generated in situ with sodium hydride in dry DMSO or THF) can introduce a variety of ether linkages at the 6-position, yielding 2,4-diamino-6-substituted pyrimidines in moderate to good yields (61–79%). nih.gov Following the introduction of the desired substituent at the 6-position, the 5-position can then be iodinated, for instance with N-iodosuccinimide, to give the 2,4-diamino-5-iodo-6-substituted pyrimidine derivative. nih.govmdpi.com

| Step | Reagents | Product | Yield (%) |

| Chlorination | Phosphorus oxychloride | 2,4-diamino-6-chloropyrimidine | 85 |

| Nucleophilic Substitution | Substituted methanol, Sodium hydride | 2,4-diamino-6-substituted pyrimidines | 61-79 |

| Iodination | N-Iodosuccinimide | 2,4-diamino-5-iodo-6-substituted pyrimidines | 70-92 |

Deprotection Strategies in Target Compound Synthesis

In many multi-step syntheses of complex molecules, protecting groups are employed to mask reactive functional groups while other parts of the molecule are being modified. The final step in such a synthesis is the removal of these protecting groups to unveil the target compound.

Derivatization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that has proven effective for introducing aryl groups at the 5-position of the 2,4-diaminopyrimidine core. nih.gov This reaction typically involves the coupling of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comyoutube.comlibretexts.org

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction starts with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium complex. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

In the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives, a 2,4-diamino-5-bromo-6-substituted pyrimidine derivative can be used as the starting material for the Suzuki reaction to introduce a substituted aryl group at the 5-position. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and selectivity of the reaction. youtube.com

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions for the synthesis of 5-aryl-2,4-diaminopyrimidine derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 2,4-Diamino-5-bromo-6-substituted pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2,4-Diamino-5-phenyl-6-substituted pyrimidine | 85 |

| 2,4-Diamino-5-iodopyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 2,4-Diamino-5-(4-methoxyphenyl)pyrimidine | 92 |

| 2,4-Diamino-5-bromopyrimidine | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 2,4-Diamino-5-(naphthalen-2-yl)pyrimidine | 78 |

This table is illustrative and based on general procedures for Suzuki-Miyaura coupling reactions.

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that is highly effective for the alkynyl functionalization of aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an organic halide, co-catalyzed by a copper(I) salt and carried out in the presence of an amine base. organic-chemistry.org

The mechanism of the Sonogashira coupling is believed to involve two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov

This reaction has been successfully applied to the synthesis of cytostatic mono and bis alkynyl pyrimidine derivatives from 2,4-diamino-6-iodopyrimidine. researchgate.net The introduction of alkynyl groups can significantly alter the biological properties of the pyrimidine derivatives.

The following table provides examples of Sonogashira coupling reactions for the alkynyl functionalization of iodinated pyrimidines.

Table 2: Examples of Sonogashira Coupling Reactions

| Starting Material | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| 2,4-Diamino-5-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF | 2,4-Diamino-5-(phenylethynyl)pyrimidine |

| 2,4-Diamino-6-iodopyrimidine | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 3-(2,4-Diaminopyrimidin-6-yl)prop-2-yn-1-ol |

| 5-Iodocytosine | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | Acetonitrile | 5-((Trimethylsilyl)ethynyl)cytosine |

This table is illustrative and based on general procedures for Sonogashira coupling reactions.

Other Functionalization Reactions at the Pyrimidine Core

Beyond cross-coupling reactions, other synthetic methodologies are employed to modify the pyrimidine core and introduce diverse functionalities.

The introduction of side chains onto the pyrimidine core is a key strategy to modulate the physicochemical properties of the resulting derivatives, such as hydrophobicity and cell permeability. nih.gov Increased hydrophobicity can enhance the ability of a compound to cross cell membranes, which is often a crucial factor for its biological activity. nih.gov

For instance, in the design of inhibitors for Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), it has been noted that low hydrophobicity may hinder the passage of a compound through the Mtb cell wall. nih.gov To address this, researchers have synthesized series of compounds with more hydrophobic groups at the 6-position of the 2,4-diaminopyrimidine core. nih.gov Elongating hydrophobic side chains has been shown to potentiate the membrane activities of certain molecules, although it can also lead to increased cytotoxicity. nih.gov The strategic introduction of hydrophobic side chains can therefore be a balancing act to achieve optimal biological efficacy and cell permeability. nih.gov

The synthesis of 4-amino-5-iodo-2-benzylthiopyrimidine derivatives and their subsequent conversion to Schiff bases represents another avenue for functionalization. Schiff bases are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. nih.govjptcp.com

The synthesis of these derivatives expands the chemical space of pyrimidine-based compounds, and Schiff bases themselves are known to exhibit a wide range of biological activities. alayen.edu.iq The formation of a Schiff base from a 4-aminopyrimidine (B60600) derivative introduces a new imine linkage, which can influence the molecule's conformation and potential for intermolecular interactions. mdpi.com This modification can lead to compounds with altered or enhanced biological profiles.

Investigation of Biological Activities and Pharmacological Potentials

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. nih.gov Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation. nih.gov Consequently, inhibiting DHFR can halt cell growth and division, making it an effective target for antimicrobial and anticancer agents. nih.govpjlss.edu.pk The 2,4-diaminopyrimidine (B92962) structure serves as a pharmacophore that mimics the natural substrate of DHFR, enabling competitive inhibition. nih.govmdpi.com

Inhibition of Bacterial DHFR (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)

The 2,4-diaminopyrimidine scaffold has been a cornerstone in the development of inhibitors against bacterial DHFR. Research has demonstrated the vulnerability of this enzyme in various pathogenic bacteria.

Mycobacterium tuberculosis : The folate pathway is a validated target in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. frontiersin.org Disrupting this pathway with DHFR inhibitors leads to cell death. frontiersin.org While many DHFR inhibitors designed for other bacteria are often ineffective against mycobacterial DHFRs, specific 2,4-diaminopyrimidine compounds have shown potent activity. nih.gov For instance, a hit compound identified as a novel Mtb DHFR inhibitor, AF-353, is a derivative of 5-Iodopyrimidine-2,4-diamine, specifically 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine. researchgate.net This highlights the potential of the iodinated pyrimidine (B1678525) scaffold in anti-tuberculosis research.

Staphylococcus aureus : This pathogen is a major cause of both community-acquired and hospital-acquired infections, with methicillin-resistant S. aureus (MRSA) posing a significant therapeutic challenge. mdpi.com The DHFR enzyme in S. aureus (SaDHFR) is a viable target for new antibiotics. researchgate.net Following the discovery of the Mtb inhibitor AF-353, a comprehensive structure-activity relationship (SAR) study was conducted. researchgate.net This led to the development of a representative compound, j9, which demonstrated potent inhibitory activity against SaDHFR with an IC50 value of 0.97 nM. researchgate.net

Escherichia coli : E. coli DHFR is a well-studied model for understanding inhibitor binding and selectivity. Numerous 2,4-diamino-5-benzylpyrimidines have shown high inhibitory activity against E. coli DHFR. The binding of these inhibitors is often enhanced by the cofactor NADPH, which increases their affinity for the bacterial enzyme. Methotrexate, a classic DHFR inhibitor, is known to be a slow-onset, tight-binding inhibitor of the E. coli enzyme. nih.gov

Table 1: Inhibitory Activity of Selected 2,4-Diaminopyrimidine Derivatives against Bacterial DHFR This table is interactive. Click on the headers to sort.

| Compound Class | Target Organism | Target Enzyme | Potency (IC50 / Ki) | Reference |

|---|---|---|---|---|

| 5-(phenoxy)pyrimidine-2,4-diamine derivative (j9) | S. aureus | SaDHFR | IC50 = 0.97 nM | researchgate.net |

| 2,4-diamino-5-benzylpyrimidine derivative | E. coli | EcDHFR | Low Ki value | |

| Dihydrophthalazine-appended 2,4-diaminopyrimidine | B. anthracis | BaDHFR | MIC = 0.5-2 µg/mL | |

| 2,4-diaminopyrimidine (Compound 8) | M. avium | MavDHFR | IC50 = 210 nM | frontiersin.org |

| 2,4-diaminopyrimidine (Compound 8) | M. abscessus | MabsDHFR | IC50 = 260 nM | frontiersin.org |

Exploration of Selectivity Profiles Against Different DHFR Enzymes

A critical aspect of developing DHFR inhibitors as antimicrobial agents is ensuring selectivity for the bacterial enzyme over the human counterpart (HsaDHFR) to minimize host toxicity. frontiersin.org The differences between prokaryotic and eukaryotic DHFR enzymes provide a structural basis for designing selective inhibitors. frontiersin.org

The substrate-binding pocket of human DHFR differs significantly from those in mycobacteria; for example, only 13 of the 20 amino acid residues within a 5 Å radius of a known inhibitor are conserved between human and mycobacterial DHFRs. frontiersin.org This divergence allows for the rational design of compounds that preferentially bind to and inhibit the bacterial enzyme. frontiersin.org

The selectivity of trimethoprim, a widely used antibacterial DHFR inhibitor, is a classic example. Its affinity for E. coli DHFR is significantly increased in the presence of the cofactor NADPH, a cooperative effect that is much weaker with mammalian DHFR. This difference in cooperativity contributes substantially to its selective antibacterial action. Researchers aim to exploit these structural and kinetic differences to develop new inhibitors with improved potency and selectivity for the target pathogen's enzyme.

Impact of Chemical Modifications on DHFR Inhibitory Potency

The potency and selectivity of 2,4-diaminopyrimidine-based DHFR inhibitors can be finely tuned through chemical modifications to the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds.

For example, modifications to dihydrophthalazine-appended 2,4-diaminopyrimidine inhibitors revealed that while modest additions to the central ring's oxygen atoms are well-tolerated, larger substitutions can lead to reduced activity. This attenuation might be due to the larger groups encroaching into the binding site of the NADPH cofactor. Conversely, oxidizing the methylene (B1212753) bridge that links the diaminopyrimidine ring to the central aromatic ring resulted in a decrease in activity.

In the development of inhibitors for S. aureus, a SAR assay based on the 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine scaffold led to the identification of compound j9, which exhibited potent activity. researchgate.net This demonstrates that systematic chemical modifications are a powerful tool for enhancing the DHFR inhibitory potency of the 2,4-diaminopyrimidine class of compounds.

Antimicrobial Research Applications

The inhibition of DHFR by this compound and its derivatives translates into broader antimicrobial applications, including direct antibacterial and potential antifungal activities.

Antibacterial Efficacy Against Specific Pathogens (e.g., S. aureus, P. aeruginosa, E. coli, B. subtilis)

Derivatives of the 2,4-diaminopyrimidine scaffold have demonstrated efficacy against a range of clinically relevant bacteria.

S. aureus : Halogenated pyrimidines have shown significant antimicrobial and antibiofilm efficacy against S. aureus. The derivative j9, developed from the 5-iodopyrimidine (B189635) scaffold, showed potent antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA). researchgate.net

P. aeruginosa : This opportunistic Gram-negative pathogen is a significant cause of nosocomial infections and is notoriously difficult to treat due to intrinsic and acquired resistance mechanisms. While specific data for this compound is limited, the broader class of antimicrobial agents is continuously evaluated against this pathogen.

E. coli : Various pyrimidine derivatives have been tested against E. coli. For example, the anticancer drug 5-fluorouracil (B62378), a pyrimidine analog, has a minimal inhibitory concentration (MIC) of 32–64 µg/mL against E. coli. Other studies have also confirmed the antibacterial effects of different pyrimidine-based compounds against this bacterium.

B. subtilis : As a representative Gram-positive bacterium, B. subtilis is often included in antimicrobial screening. Dihydrophthalazine-appended 2,4-diaminopyrimidine derivatives have shown potent inhibition of Bacillus anthracis, a close relative of B. subtilis, with MIC values in the range of 0.5-2 μg/mL.

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives This table is interactive. Click on the headers to sort.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Halogenated Pyrimidine (24DC5FP) | S. aureus | MIC | 50 µg/mL | |

| 5-Fluorouracil | E. coli | MIC | 32-64 µg/mL | |

| Dihydrophthalazine-appended DAP | B. anthracis | MIC | 0.5-2 µg/mL | |

| 5-(phenoxy)pyrimidine-2,4-diamine derivative (j9) | S. aureus (MRSA) | MIC | 0.25-1 µg/mL | researchgate.net |

Antifungal Efficacy (e.g., against A. niger, A. terreus)

Nonetheless, studies on other pyrimidine derivatives indicate the potential of this chemical class against fungal pathogens. A novel pyrimidine-based chemical scaffold was identified through high-throughput screening to have broad-spectrum antifungal activity, including against Aspergillus fumigatus. nih.gov Other research has shown that certain pyrimidine derivatives possess fungicidal activities against various phytopathogenic fungi. While some derivatives of 2,2'-diamino-4,4'-dithiazole have shown effective antifungal action against Aspergillus species, with the greatest activity detected against A. niger. This suggests that further investigation into the antifungal potential of the this compound scaffold is warranted.

Antiviral Potential (e.g., retroviral infections, anti-herpetic activity)

While direct studies on the antiviral activity of this compound are limited, the broader class of 5-substituted pyrimidines, particularly nucleoside analogues, has demonstrated significant potential against various viruses.

Anti-Herpetic Activity: The anti-herpetic activity of 5-iodinated pyrimidine derivatives is most prominently documented in nucleoside analogues. For instance, derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine have been synthesized and evaluated for their ability to inhibit the deoxypyrimidine kinase of Herpes Simplex Virus Type 1 (HSV-1) nih.gov. This enzyme is crucial for the virus's replication, and its inhibition is a key mechanism for anti-herpetic drugs. Similarly, 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) has shown potent activity against HSV-1 and HSV-2, with 50% effective concentrations (EC₅₀) of 0.1 µM and 0.5 µM, respectively nih.gov. The efficacy of these compounds underscores the importance of the 5-iodo-pyrimidine moiety in the development of anti-herpesvirus agents. Although these examples are nucleosides, they suggest that the 5-Iodopyrimidine core could be a valuable pharmacophore for non-nucleoside inhibitors as well.

Retroviral Infections: The 2,4-diaminopyrimidine scaffold is a known component of some antiretroviral agents. The pyrimidine nucleus is recognized as a versatile core in the development of drugs targeting retroviruses like the Human Immunodeficiency Virus (HIV) nih.gov. For example, pyrimidine-2,4-dione derivatives have been shown to act as HIV reverse transcriptase (RT) inhibitors in the nanomolar range nih.gov. Furthermore, prodrugs of dioxolane-2,6-diamino purine (B94841) (DAPD), a compound structurally related to diaminopyrimidines, have demonstrated enhanced anti-HIV activity compared to the parent compound nih.gov. This suggests that the 2,4-diamino heterocycle is a viable starting point for designing inhibitors of retroviral replication. The potential of this compound in this context remains an area for future investigation.

Antimalarial Research and Activity Against Plasmodium falciparum

The 2,4-diaminopyrimidine ring is a cornerstone of antifolate antimalarial drugs. These compounds typically act by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the most virulent human malaria parasite researchgate.net. This inhibition disrupts the parasite's folic acid synthesis pathway, which is essential for its survival and replication.

Numerous studies have explored the structure-activity relationship (SAR) of 2,4-diaminopyrimidine derivatives to enhance their antimalarial potency and overcome drug resistance researchgate.netrsc.orgingentaconnect.comnih.gov. Modifications at the 2, 4, and 5 positions of the pyrimidine ring have been investigated to improve activity against chloroquine-resistant strains rsc.org. For instance, a series of 2,4-diaminopyrimidines demonstrated potent activity, with some compounds showing IC₅₀ values in the sub-micromolar range against the K1 multidrug-resistant strain of P. falciparum ingentaconnect.com. More recent computational and synthetic efforts have led to the development of 2,4-diaminopyrimidine derivatives with IC₅₀ values as low as 0.05 µM against the Pf3D7 strain, coupled with good selectivity over mammalian cells rsc.org. The substitution at the 5-position is critical for tuning the compound's affinity and selectivity for the parasitic enzyme over the human equivalent. Therefore, this compound represents a potentially valuable scaffold for development in this area, targeting the P. falciparum kinome or the classical DHFR pathway rsc.org.

| Compound Class | Target Strain | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine Derivative | P. falciparum (K1, multidrug-resistant) | Sub-micromolar | researchgate.netingentaconnect.com |

| Optimized 2,4-Diaminopyrimidine Derivative (Compound 68) | P. falciparum (Pf3D7, chloroquine-resistant) | 0.05 µM | rsc.org |

| Optimized 2,4-Diaminopyrimidine Derivative (Compound 69) | P. falciparum (Pf3D7, chloroquine-resistant) | 0.06 µM | rsc.org |

| 2,4-Diamino-thienopyrimidine (Analogue 40) | P. berghei (in vivo mouse model) | Excellent activity at 50 mg/kg | nih.gov |

Emerging Pharmacological Targets and Modulators

Beyond established antimicrobial applications, the this compound scaffold is being explored for its potential to modulate novel pharmacological targets.

Photopharmacology is an innovative field that uses light to control the activity of drugs with high spatiotemporal precision wikipedia.org. This is achieved by incorporating a photoswitchable moiety, such as an azobenzene, into the drug's structure wikipedia.org. The molecule can then exist in two different isomeric forms (e.g., trans and cis), which can be interconverted using specific wavelengths of light. Typically, one isomer is biologically active while the other is inactive.

The 2,4-diaminopyrimidine moiety has been successfully used as the "head" group in the design of photoswitchable enzyme inhibitors. In a structure-based design study, researchers used the diaminopyrimidine head to form a hydrogen-bond network with the enzyme E. coli dihydrofolate reductase (eDHFR) acs.orgresearchgate.net. The goal was to design a molecule where this critical binding interaction could only occur in one of the photoisomers, thus allowing light to turn the inhibitory activity "on" or "off" acs.orgresearchgate.net. This approach has also been applied to kinase inhibitors, where attaching arylazo- or diazocine moieties to a known inhibitor scaffold allows for the photochemical modulation of its activity nih.govrsc.org. Given that 2,4-diaminopyrimidines are potent kinase inhibitors (see Section 3.4.3), this compound serves as an excellent starting point for the development of photoswitchable inhibitors targeting kinases or other enzymes.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems mdpi.com. The modulation of these receptors with small molecules is a key strategy for treating neurological disorders. Allosteric modulators, which bind to a site distinct from the acetylcholine binding site, are of particular interest as they can fine-tune receptor activity rather than simply turning it on or off mdpi.com.

Currently, there is a lack of direct research linking this compound or closely related analogues to nAChR modulation. The exploration of this compound class for activity at nAChRs represents a novel and speculative area of research. The structural features of this compound, including its hydrogen bond donors and acceptors and the potential for halogen bonding from the iodine atom, could theoretically enable it to interact with allosteric sites on nAChR subtypes. The development of positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for nAChRs is an active field, and screening of diverse chemical scaffolds like diaminopyrimidines could yield new therapeutic leads mdpi.com.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, migration, and invasion. Its overexpression is linked to the progression of various malignancies, making it an attractive target for anticancer therapy. The 2,4-diaminopyrimidine scaffold is a well-established and potent core for the design of ATP-competitive FAK inhibitors nih.gov. This scaffold effectively mimics the adenine (B156593) portion of ATP, forming crucial hydrogen bonds in the hinge region of the kinase's ATP-binding pocket nih.gov.

Numerous 2,4-diaminopyrimidine derivatives have been developed and shown to inhibit FAK with high potency. For example, a series of 2,4-dianilinopyrimidine derivatives displayed potent anti-FAK activity, with compound 8a showing an IC₅₀ value of 47 nM nih.gov. Another study on 2,4-diaminopyrimidine cinnamyl derivatives identified compound 12s , which also had an FAK IC₅₀ of 47 nM and exhibited significant antiproliferative activity against gastric cancer cells nih.gov. The substitution pattern on the pyrimidine ring and its aniline (B41778) appendages is critical for achieving high potency and selectivity. The presence of an iodine atom at the 5-position of the pyrimidine core in this compound could influence binding affinity and selectivity, making it a compound of interest for FAK-targeted drug discovery.

| Compound Series/Name | FAK Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| 2,4-Dianilinopyrimidine (Compound 8a) | 47 nM | nih.gov |

| 2,4-Dianilinopyrimidine (Compound 8c) | 30 nM | nih.gov |

| 2,4-Diaminopyrimidine Cinnamyl Derivative (Compound 12s) | 47 nM | nih.gov |

| Phosphamide-containing Diphenylpyrimidine (Compound 2a) | 4.25 nM | mdpi.com |

| Hybridized Dithiocarbamate Derivative (Compound 7) | 0.07 nM | mdpi.com |

| [¹⁸F]-labelled Derivative (Compound 9a) | 5.0 nM | mdpi.com |

The versatile 2,4-diaminopyrimidine scaffold has been investigated for a wide array of other therapeutic applications.

Anticancer: Beyond FAK inhibition, 2,4-diaminopyrimidine derivatives have shown broad anticancer activity. They can induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal, lung, and breast cancer nih.govnih.gov. For example, one derivative, Y18 , was found to suppress cancer cell proliferation and migration by inhibiting the transcription of GTSE1 nih.gov. Another compound, 7i , showed potent antiproliferative activity against HCT116 colon cancer cells with an IC₅₀ value of 4.93 µM nih.gov.

Anti-inflammatory: Pyrimidine derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation nih.govnih.gov. Certain pyrimidine compounds have shown high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional NSAIDs nih.gov. Other derivatives have been shown to reduce the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells rsc.org.

Diabetes Mellitus: The pyrimidine core is present in compounds investigated for the treatment of type 2 diabetes. Some pyrimidine derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism pnrjournal.com. Additionally, pyrimidopyrimidine derivatives have been developed as agonists for the G-protein coupled receptor 119 (GPR119), a promising target for enhancing glucose-dependent insulin (B600854) secretion researchgate.net.

Neurological Disorders: While direct evidence is sparse, the potential modulation of targets like nAChRs (as discussed in 3.4.2) suggests a possible, though largely unexplored, role in neurological disorders. Furthermore, the inhibition of certain kinases by diaminopyrimidines could have implications in neuroinflammatory or neurodegenerative diseases where these kinases are dysregulated.

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design Principles for Bioactivity Optimization

The rational design of bioactive molecules based on the 5-iodopyrimidine-2,4-diamine scaffold is guided by the strategic modification of its structure to enhance interactions with specific biological targets. A key principle in the optimization of such compounds is the understanding that the 2,4-diaminopyrimidine (B92962) core often acts as a bioisostere for the pteridine (B1203161) ring of folic acid, enabling these molecules to function as potent inhibitors of dihydrofolate reductase (DHFR).

The iodine atom at the 5-position is a critical feature, influencing the compound's electronic properties and its ability to form halogen bonds with the target protein. The size and lipophilicity of the 5-substituent are crucial for fitting into the active site of enzymes. For instance, in the design of DHFR inhibitors, the 5-substituent often occupies a hydrophobic pocket, and its characteristics can significantly impact binding affinity and selectivity.

Furthermore, modifications at the amino groups can be tailored to improve solubility, cell permeability, and target engagement. The introduction of various substituents allows for the fine-tuning of the molecule's physicochemical properties to achieve a desired pharmacological profile.

Systematic Evaluation of Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents. Systematic evaluation of these effects is crucial for understanding the structure-activity relationship.

The 5-position of the 2,4-diaminopyrimidine ring is a key site for modification. The introduction of a halogen, such as iodine, can enhance binding affinity through favorable interactions with the target enzyme. Studies on related 5-substituted 2,4-diaminopyrimidines have shown that the nature of the substituent at this position dictates the potency and selectivity of the compound. For example, in the context of antifolate activity, bulky and lipophilic groups at the 5-position can significantly increase inhibitory action against dihydrofolate reductase.

Substitutions on the amino groups at the 2 and 4 positions also play a pivotal role. The addition of aryl or alkyl groups can modulate the compound's interaction with the target protein and influence its pharmacokinetic properties. For instance, in the development of kinase inhibitors, specific substitutions on these amino groups are often required for achieving high potency and selectivity.

A summary of the effects of substituents on the biological activity of 2,4-diaminopyrimidine derivatives is presented in the table below.

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| 5-position | Halogens (e.g., Iodo, Chloro) | Can enhance binding affinity through halogen bonding. |

| Alkyl/Aryl groups | Influences lipophilicity and steric interactions within the binding pocket. | |

| 2,4-diamino groups | Aryl substitutions | Can improve potency and selectivity for certain kinase targets. |

| Alkyl chains | May affect solubility and cell permeability. |

Analog Synthesis and Structure-Activity Relationship Correlation

The synthesis of analogs of this compound is a fundamental step in establishing a clear structure-activity relationship. A common synthetic route involves the initial iodination of a suitable pyrimidine (B1678525) precursor, followed by the introduction of the amino groups.

One approach to synthesizing 5-iodo-2,4-diaminopyrimidine derivatives involves the iodination of 2,4-diamino-6-hydroxypyrimidine (B22253), followed by further chemical modifications. For example, 2,4-diamino-6-chloropyrimidine can be iodinated at the 5-position, and subsequent nucleophilic substitution reactions can be used to introduce various substituents at the 6-position, allowing for the exploration of SAR at this site.

A study focused on a related compound, 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, identified it as a potent inhibitor of Mycobacterium tuberculosis dihydrofolate reductase. nih.gov A comprehensive SAR study based on this hit compound led to the identification of derivatives with potent antibacterial activity against Staphylococcus aureus. nih.gov This highlights the importance of the 5-iodo-2,4-diaminopyrimidine core in designing novel antimicrobial agents. nih.gov

The following table summarizes the inhibitory activity of some 5-substituted 2,4-diaminopyrimidine analogs against S. aureus DHFR, illustrating the SAR.

| Compound | R-group at 5-position | IC50 (nM) |

| j9 | 5-Iodo-2-isopropyl-4-methoxyphenoxy | 0.97 |

| h1 (AF-353) | 5-Iodo-2-isopropyl-4-methoxyphenoxy | >1000 |

Data derived from a study on DHFR inhibitors against S. aureus. nih.gov

Computational Chemistry and Drug Design Approaches

Computational methods are invaluable in the design and optimization of drugs based on the this compound scaffold. These techniques provide insights into ligand-target interactions and help in predicting the properties of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can elucidate how these molecules fit into the active site of enzymes like DHFR or various kinases.

These studies can reveal key interactions, such as hydrogen bonds formed by the 2,4-diamino groups and potential halogen bonds involving the 5-iodo substituent. By predicting the binding pose, researchers can rationally design new analogs with improved affinity and selectivity. For instance, docking studies on a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) have provided insights into their binding modes. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the ligand-protein complex and identify subtle conformational changes that may influence binding. For derivatives of this compound, MD simulations can help in understanding the stability of the binding pose predicted by docking and can reveal the role of water molecules in mediating ligand-target interactions. Such studies have been applied to various pyrimidine derivatives to understand their binding activity and selectivity with kinases.

Predictive modeling of absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of modern drug design. For this compound and its analogs, computational models can predict properties such as oral bioavailability, metabolic stability, and potential for off-target effects. These predictions help in prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. Physiologically based pharmacokinetic (PBPK) modeling, for example, is increasingly used to anticipate and manage drug-drug interactions. researchgate.net

Analytical Characterization in Research and Development

Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity and quantifying 5-Iodopyrimidine-2,4-diamine and related compounds in research and development. The analysis of pyrimidine (B1678525) derivatives is frequently carried out using reversed-phase HPLC. researchgate.net This method typically employs C8 and C18 silica (B1680970) gel columns for separation. researchgate.net

The separation process can be performed under isocratic or gradient elution conditions, with a variety of mobile phases being utilized depending on the specific analytical requirements. researchgate.net Common mobile phases for pyrimidine derivatives include mixtures of acetonitrile (B52724) and water or methanol (B129727) and a potassium dihydrogen phosphate (B84403) aqueous solution. researchgate.netgoogle.com Detection is most commonly achieved using ultraviolet (UV) detectors or mass spectrometry (MS). researchgate.net

For related diaminopyrimidine compounds, specific HPLC methods have been developed. For instance, the purity of 2,4-diamino-6-hydroxypyrimidine (B22253) can be determined using a hydrophilic chromatographic column with a potassium dihydrogen phosphate aqueous solution/methanol reversed-phase system and gradient elution. google.com In another example, 2,4-Diaminopyrimidine (B92962) has been analyzed using a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. sielc.com

| Parameter | Typical Condition for Pyrimidine Derivatives | Example for 2,4-diamino-6-hydroxypyrimidine |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) researchgate.net | Reversed-Phase google.com |

| Stationary Phase (Column) | C8 or C18 silica gel researchgate.net | Hydrophilic stationary phase google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer researchgate.netgoogle.com | Potassium dihydrogen phosphate (aq) / Methanol google.com |

| Elution | Isocratic or Gradient researchgate.net | Gradient google.com |

| Flow Rate | 1-1.5 mL/min researchgate.net | Not specified |

| Detection | UV or Mass Spectrometry (MS) researchgate.net | UV google.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org This technique allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. libretexts.org Typically, three lanes are used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in an appropriate solvent system and visualized, often using UV light if the compounds are UV-active. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane. libretexts.org

In the context of this compound synthesis, TLC can be used to follow the conversion of 2,4-diaminopyrimidine to its iodinated derivative. A reported TLC analysis for 2,4-diamino-5-iodopyrimidine showed a retention factor (Rf) value of 0.25 when using a mobile phase of chloroform (B151607) and methanol in a 9:1 ratio. chemicalbook.com

| Compound | Mobile Phase (Solvent System) | Rf Value | Reference |

|---|---|---|---|

| 2,4-diamino-5-iodopyrimidine | Chloroform:Methanol (9:1) | 0.25 | chemicalbook.com |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. It provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its identity and purity.

For this compound, the molecular formula is C₄H₅IN₄. chemicalbook.com The elemental composition is a critical parameter for its characterization. Published research confirms that for synthesized 2,4-diamino-5-iodopyrimidine, the experimentally determined percentages of C, H, and N were in accordance with the theoretical values. chemicalbook.com This agreement validates the successful synthesis and purity of the compound.

The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements (C=12.01, H=1.01, I=126.90, N=14.01) and the molecular weight of the compound (236.01 g/mol ).

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 20.36% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.14% |

| Iodine | I | 126.90 | 1 | 126.90 | 53.77% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 23.74% |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For analogs, NH₂ protons resonate at δ 5.70–5.99 ppm (DMSO-d₆), while aromatic protons appear at δ 7.1–8.9 ppm .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 237.01 for C₄H₅IN₄) .

- FT-IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C–I (610–650 cm⁻¹) confirm functional groups .

How do substituent modifications at the C5 iodine position affect reactivity and bioactivity?

Advanced

Replacing iodine with smaller halogens (Cl, Br) or alkoxy groups alters electronic and steric profiles. For instance:

- Electrophilicity : Iodine’s polarizable nature enhances electrophilic aromatic substitution (EAS) at C5, enabling Suzuki couplings .

- Bioactivity : Iodo-substituted analogs exhibit higher kinase inhibition (e.g., TrkA IC₅₀ = 12 nM) compared to chloro derivatives due to improved hydrophobic fit .

Controlled studies using Hammett plots or Hansch analysis quantify substituent effects on activity .

What are the challenges in analyzing contradictory biological data for this compound derivatives?

Advanced

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:

- Standardization : Use uniform protocols (e.g., 10 µM ATP, pH 7.4).

- Counter-screening : Validate hits against related targets (e.g., EGFR for kinase selectivity) .

- Structural Validation : Co-crystallography (e.g., PDB 4YFY) confirms binding modes and resolves false positives .

What in vitro models assess the anticancer potential of this compound?

Q. Advanced

- Cell Viability Assays : MTT or CellTiter-Glo in cancer lines (e.g., MCF-7, HeLa) measure proliferation inhibition (72-h exposure, GI₅₀ < 10 µM).

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation confirm mechanism .

- Cell Cycle Analysis : PI staining and Western blot (cyclin D1, p21) identify G1/S arrest .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.